molecular formula C14H11F2N3O3 B10948097 Ethyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10948097
M. Wt: 307.25 g/mol
InChI Key: JRGYDTDJIZBOON-UHFFFAOYSA-N
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Description

ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a difluoromethyl group, a furan ring, and a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine core.

    Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced through a nucleophilic substitution reaction using difluoromethylating agents.

    Attachment of the Furan Ring: The furan ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

ETHYL 7-(DIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE can be compared with other pyrazolopyrimidine derivatives, such as:

  • ETHYL 7-(TRIFLUOROMETHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
  • ETHYL 7-(METHYL)-5-(2-FURYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE

These compounds share a similar core structure but differ in the substituents attached to the pyrazolopyrimidine ring. The presence of different substituents can significantly influence their chemical and biological properties, making each compound unique in its own right.

Properties

Molecular Formula

C14H11F2N3O3

Molecular Weight

307.25 g/mol

IUPAC Name

ethyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C14H11F2N3O3/c1-2-21-14(20)8-7-17-19-10(12(15)16)6-9(18-13(8)19)11-4-3-5-22-11/h3-7,12H,2H2,1H3

InChI Key

JRGYDTDJIZBOON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3=CC=CO3

Origin of Product

United States

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